5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone
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Overview
Description
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone typically involves the functionalization of the naphthoquinone core. One common method is the methylation and hydroxylation of 1,4-naphthoquinone derivatives. For instance, starting from 1,4-naphthoquinone, methylation can be achieved using methyl iodide in the presence of a base, followed by hydroxylation using appropriate oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens. Additionally, it can inhibit key enzymes and disrupt cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and antibacterial properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer activity.
Uniqueness
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methyl substitution enhance its solubility and reactivity compared to other naphthoquinones .
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-hydroxy-3,6-dimethoxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-6-10(14)7-4-5-8(17-2)11(15)9(7)12(16)13(6)18-3/h4-5,15H,1-3H3 |
InChI Key |
WBIIXLONAPDMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)OC)OC |
Origin of Product |
United States |
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